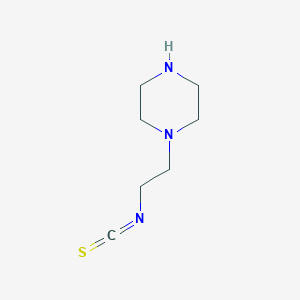
(6-Ethylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(6-Ethylpyridin-2-yl)methanol" often involves condensation reactions, where precursors like methylpyridin methanol react with aldehydes in the absence of catalysts or solvents at elevated temperatures. For example, the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol resulted from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde, showcasing the reactivity and potential pathways for synthesizing similar compounds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant information about the spatial arrangement, bonding patterns, and overall stability. For instance, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was found to be a symmetrical molecule with two intramolecular hydrogen bonds, indicating a planar structure that crystallizes in the monoclinic system. This insight into the molecular architecture provides a foundation for understanding the structural properties of "(6-Ethylpyridin-2-yl)methanol" and its analogs (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Chemical Reactions and Properties
Chemical reactions involving "(6-Ethylpyridin-2-yl)methanol" derivatives demonstrate a wide range of reactivities and properties. For example, the interaction of methylpyridin derivatives with various reagents can lead to the formation of complex structures, such as the tetrakis(pyridine)tetrachloro(.mu.-chloro)(.mu.-hydrido)ditungsten compound, which undergoes ligand exchange and oxidative addition of hydrogen chloride. This illustrates the compound's versatility in forming complex metal-organic structures (Carlin & Mccarley, 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study discusses the synthesis and characterization of a compound formed from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This compound was characterized using various methods like mass spectroscopy, IR, NMR, UV-Vis, and X-ray diffraction, illustrating a method of synthesizing and analyzing pyridin-2-yl methanol derivatives (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Ligand Exchange and Catalysis
- Research on tetrakis(pyridine)tetrachloro(.mu.-chloro)(.mu.-hydrido)ditungsten (W-W) and its 4-ethylpyridine homologue demonstrates the potential of pyridine derivatives in forming compounds with unique structures and potential catalytic applications. The structural and spectral analysis of these compounds provides insights into their chemical behavior and potential uses in catalysis (Carlin & Mccarley, 1989).
Photoinduced Reactions
- A study on the photoinduced alkoxylation of 2-vinylpyridinium ion indicates that pyridine derivatives can undergo photoinduced reactions leading to the formation of alkoxyl derivatives. This research highlights the responsiveness of such compounds to light, which could be useful in photochemistry applications (Ishida, Uesugi, & Takamuku, 1993).
Medicinal Chemistry
- Research on the synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex shows the application of pyridine derivatives in medicinal chemistry, particularly in the development of diagnostic agents (Schweifer, Zolle, Wuggenig, Mereiter, & Hammerschmidt, 2010).
Novel Frameworks in Chemistry
- The synthesis of the novel ligand tris(2,2'-bipyrid-6-yl) methanol and its coordination with transition metals is explored. This research provides insights into the creation of new chemical frameworks and the influence of transition metals on the geometry and properties of these frameworks (Knight, Alvarez, Amoroso, Edwards, & Singh, 2010).
Conversion of Alcohols to Hydrocarbons
- A study on the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite illustrates the application of pyridine derivatives in facilitating chemical transformations, particularly in the conversion of simple alcohols to more complex hydrocarbons (Derouane et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-ethylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCPAGPWRSQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444247 |
Source


|
| Record name | (6-ethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethylpyridin-2-yl)methanol | |
CAS RN |
163658-33-1 |
Source


|
| Record name | (6-ethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)



![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)




![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)